molecular formula C22H25NO2 B14949914 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

Cat. No.: B14949914
M. Wt: 335.4 g/mol
InChI Key: UROVDZPMWWQYQT-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that have garnered significant attention due to their presence in various natural products and bioactive compounds. This particular compound is notable for its unique structure, which includes a decahydro-dicyclopenta[e,g]isoindole core with an ethylphenyl substituent.

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process typically involves a 1,3-dipolar cycloaddition of azides onto alkenes, followed by a 6π-electrocyclization of N-H imine intermediates .

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. Catalysts such as rhodium or palladium may be employed to facilitate these reactions .

Chemical Reactions Analysis

2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione include other isoindole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione

InChI

InChI=1S/C22H25NO2/c1-2-13-9-11-14(12-10-13)23-21(24)19-17-7-3-5-15(17)16-6-4-8-18(16)20(19)22(23)25/h9-12,17-20H,2-8H2,1H3

InChI Key

UROVDZPMWWQYQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C4CCCC4=C5CCCC5C3C2=O

Origin of Product

United States

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